2-(6,7-Dihydro-5H-cyclopenta[b]pyridin-5-yl)acetic acid
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Overview
Description
2-(6,7-Dihydro-5H-cyclopenta[b]pyridin-5-yl)acetic acid is a heterocyclic compound that features a cyclopenta[b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-Dihydro-5H-cyclopenta[b]pyridin-5-yl)acetic acid typically involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is facilitated by a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, which acts as both the reagent and the catalyst . Another method involves the oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-Dihydro-5H-cyclopenta[b]pyridin-5-yl)acetic acid undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant in water at room temperature.
Substitution: Active methylene halogen derivatives as alkylating agents under mild reaction conditions.
Major Products Formed
Scientific Research Applications
2-(6,7-Dihydro-5H-cyclopenta[b]pyridin-5-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(6,7-Dihydro-5H-cyclopenta[b]pyridin-5-yl)acetic acid involves its interaction with molecular targets and pathways. For example, its derivatives act as mixed-type inhibitors for carbon steel corrosion by adsorbing onto the metal surface and forming a protective layer. This adsorption follows the Langmuir isotherm model and involves both physisorption and chemisorption .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
- 2,3-Cyclopentenopyridine
Uniqueness
2-(6,7-Dihydro-5H-cyclopenta[b]pyridin-5-yl)acetic acid is unique due to its specific acetic acid functional group attached to the cyclopenta[b]pyridine core
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-(6,7-dihydro-5H-cyclopenta[b]pyridin-5-yl)acetic acid |
InChI |
InChI=1S/C10H11NO2/c12-10(13)6-7-3-4-9-8(7)2-1-5-11-9/h1-2,5,7H,3-4,6H2,(H,12,13) |
InChI Key |
KOLKWBTYGKFKDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1CC(=O)O)C=CC=N2 |
Origin of Product |
United States |
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